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Compound of Interest

Compound Name: 5-Methyl-3-heptene

Cat. No.: B085671 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 5-methyl-3-
heptene, a branched alkene of interest in various chemical research and development sectors.

As this compound exists as a mixture of cis and trans isomers, this guide will address the

spectroscopic features that differentiate these stereoisomers where applicable. The following

sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Molecular Structure and Isomerism
5-Methyl-3-heptene is an acyclic alkene with the molecular formula C₈H₁₆ and a molecular

weight of 112.21 g/mol .[1] Its structure consists of a seven-carbon chain with a double bond at

the third position and a methyl group at the fifth position. The presence of the double bond

gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations.

Caption:cis and trans isomers of 5-Methyl-3-heptene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 5-methyl-3-heptene are not readily available in

public databases, we can predict the chemical shifts and splitting patterns based on

established principles.

¹H NMR Spectroscopy (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b085671?utm_src=pdf-interest
https://www.benchchem.com/product/b085671?utm_src=pdf-body
https://www.benchchem.com/product/b085671?utm_src=pdf-body
https://www.benchchem.com/product/b085671?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-heptene-_cis-and-trans-mixture
https://www.benchchem.com/product/b085671?utm_src=pdf-body
https://www.benchchem.com/product/b085671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proton NMR spectrum of 5-methyl-3-heptene would exhibit distinct signals for the vinylic,

allylic, and alkyl protons. The key differentiating feature between the cis and trans isomers

would be the coupling constant between the vinylic protons.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Notes

H3, H4 (Vinylic) 5.2 - 5.5 Multiplet

The chemical shifts of

these protons are

highly dependent on

the stereochemistry.

The coupling constant

(J-value) between H3

and H4 is expected to

be ~15 Hz for the

trans isomer and ~10

Hz for the cis isomer.

H2 (Allylic) ~2.0 Multiplet

This proton is

adjacent to the double

bond and will be

deshielded.

H5 (Allylic) ~2.2 Multiplet

This proton is also in

an allylic position and

is further substituted.

H6 ~1.3 Multiplet

H1, H7, C5-CH₃ 0.8 - 1.0 Triplets and Doublet

These methyl groups

will appear in the

upfield region of the

spectrum.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons

and their chemical environment. Based on data from similar compounds, the predicted ¹³C

NMR chemical shifts for 5-methyl-3-heptene are presented below.
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Carbon Assignment Predicted Chemical Shift (ppm)

C3, C4 (Vinylic) 125 - 135

C2 (Allylic) ~35

C5 (Allylic) ~40

C6 ~30

C1, C7, C5-CH₃ 10 - 25

Infrared (IR) Spectroscopy
The IR spectrum of 5-methyl-3-heptene is expected to show characteristic absorption bands

for the alkene and alkyl functional groups. While the full experimental spectrum is not publicly

available, a vapor phase IR spectrum is noted in the Wiley SpectraBase.[1]

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretch (sp² C-H) 3000 - 3100 Medium

C-H stretch (sp³ C-H) 2850 - 3000 Strong

C=C stretch 1640 - 1680 Medium to Weak

C-H bend (alkane) 1375 - 1470 Medium

Mass Spectrometry (MS)
The mass spectrum of 5-methyl-3-heptene provides information about its molecular weight

and fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data is

available from the NIST Mass Spectrometry Data Center.[1]

Molecular Ion: The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112,

corresponding to the molecular weight of C₈H₁₆.

Key Fragments: The most abundant fragments observed in the mass spectrum are:
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m/z 55: This is the base peak and likely corresponds to the loss of a propyl radical, forming a

stable allylic carbocation.

m/z 83: This fragment could result from the loss of an ethyl radical.

m/z 41: This is another common fragment for alkenes, corresponding to an allyl cation.

[C8H16]+•
m/z = 112

[C4H7]+
m/z = 55

(Base Peak)- •C3H7

[C6H11]+
m/z = 83

- •C2H5

[C3H5]+
m/z = 41

- C5H11•

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 5-Methyl-3-heptene.

Experimental Methodologies
The following are generalized protocols for the acquisition of the spectroscopic data discussed

in this guide.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the 5-methyl-3-heptene sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial.

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove

any particulate matter.[2]
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Cap the NMR tube securely.

Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters

include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid 5-methyl-3-heptene sample onto the center of the ATR

crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final absorbance or transmittance

spectrum.[3][4]

Electron Ionization Mass Spectrometry (EI-MS)
Introduce a small amount of the volatile 5-methyl-3-heptene sample into the mass

spectrometer, typically via a gas chromatograph (GC) for separation of the cis and trans

isomers.

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[5][6]

This causes ionization and fragmentation of the molecules.
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The resulting positively charged ions are accelerated and separated by the mass analyzer

according to their mass-to-charge ratio.

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion
The spectroscopic data of 5-methyl-3-heptene, including NMR, IR, and MS, provide a detailed

picture of its molecular structure. While experimental ¹H and ¹³C NMR data are not widely

available, predictions based on established principles offer valuable insights. The mass

spectrometry data from NIST confirms the molecular weight and reveals characteristic

fragmentation patterns dominated by the formation of stable allylic cations. The IR spectrum is

expected to show typical absorptions for an alkene. This guide serves as a comprehensive

resource for researchers and scientists working with 5-methyl-3-heptene, aiding in its

identification and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

